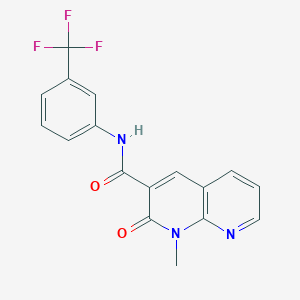

1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Beschreibung

1-Methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a substituted 1,8-naphthyridine derivative characterized by a trifluoromethylphenyl carboxamide group at the 3-position and a methyl-substituted oxo-dihydro moiety at the 1,2-positions. The 1,8-naphthyridine scaffold is a bicyclic aromatic system that has been extensively explored in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The trifluoromethyl (CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, which is critical for optimizing pharmacokinetic properties .

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-23-14-10(4-3-7-21-14)8-13(16(23)25)15(24)22-12-6-2-5-11(9-12)17(18,19)20/h2-9H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZOCJSNFGTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Carboxamide Formation: The carboxamide moiety is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The structural framework of naphthyridines allows for modifications that can lead to derivatives with improved efficacy against various biological targets. The crystal structure analysis reveals significant interactions between the trifluoromethyl group and the naphthyridine core, which may influence its reactivity and biological properties .

Biological Applications

-

Anticancer Activity

- Compounds derived from naphthyridine structures have shown promising anticancer properties. Studies indicate that 1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives have been tested for their antiproliferative effects using MTT assays, demonstrating IC₅₀ values in the low micromolar range against various tumor cells .

-

Antibacterial and Antiviral Properties

- The compound has been evaluated for its antibacterial efficacy against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies utilizing agar diffusion methods show that it possesses significant antibacterial activity, making it a candidate for further development as an antibiotic agent . Additionally, some derivatives have exhibited antiviral properties, targeting viral replication processes.

- Anti-inflammatory Effects

Industrial Applications

-

Pharmaceutical Development

- The unique pharmacological profile of 1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide makes it a valuable scaffold in drug discovery. Its ability to interact with multiple biological targets allows for the design of multi-target drugs that could address complex diseases such as cancer and bacterial infections.

-

Material Science

- Beyond biological applications, this compound's properties lend themselves to material science innovations. Its potential use in organic light-emitting diodes (OLEDs) and as a semiconductor has been explored due to its electronic properties . The incorporation of trifluoromethyl groups enhances stability and performance in electronic applications.

Case Studies

Wirkmechanismus

The mechanism of action of 1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of 1,8-Naphthyridine Carboxamide Derivatives

Key Observations :

- Trifluoromethyl vs. Halogen Substituents : The 3-(trifluoromethyl)phenyl group in the target compound offers superior electron-withdrawing effects and metabolic resistance compared to chlorophenyl or fluorophenyl groups in analogs like 5a3 and 20b .

- Oxo vs.

- N-Substitution : Methyl substitution at the 1-position (vs. benzyl or morpholinylethyl in 5a3 and VL15 ) may reduce steric hindrance, improving target binding .

Key Insights :

Key Takeaways :

- The target compound’s synthesis is expected to follow standard carboxamide coupling protocols, similar to 5a3 but with milder conditions due to the stability of the trifluoromethyl group .

- Lower yields in 20b and VL15 are attributed to complex purification steps (HPLC) or multi-step functionalization .

Physicochemical and Pharmacokinetic Properties

Table 4: Comparative Physicochemical Data

Biologische Aktivität

1-Methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that has attracted attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a naphthyridine core with a trifluoromethyl group and a carboxamide moiety. Its unique structure contributes to its biological activity, making it an interesting subject for pharmacological studies.

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,8-naphthyridine-3-carboxamide |

| Molecular Formula | C17H12F3N3O2 |

| Molecular Weight | 353.29 g/mol |

| CAS Number | 899741-03-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, potentially influencing pathways related to inflammation and cancer.

Potential Mechanisms:

- Receptor Modulation: The compound may act as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter binding and signaling pathways .

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

- Anticancer Properties: Research indicates that the compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

In Vitro Studies

In vitro assays have demonstrated that 1-methyl-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant activity against various cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis |

| HeLa (Cervical Cancer) | 8.2 | Cell cycle arrest |

| E. coli (Bacterial) | 15.0 | Inhibition of growth |

Case Studies

- Anticancer Activity: A study evaluated the effects of the compound on MCF-7 breast cancer cells, showing that it significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM .

- Antimicrobial Effects: Another study assessed its antimicrobial properties against E. coli, revealing an IC50 value of 15 µM, indicating moderate antibacterial activity .

- Neuroprotective Effects: Research has indicated potential neuroprotective effects through modulation of nAChRs, which may enhance cognitive functions in models of neurodegeneration .

Q & A

What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

The synthesis of 1,8-naphthyridine derivatives typically involves cyclization of substituted pyridine precursors followed by amide coupling. For example, analogues like 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (yield: 67%) are synthesized via nucleophilic substitution and condensation reactions under reflux conditions . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Use of NaH or similar bases facilitates cyclization .

- Temperature : Controlled heating (e.g., 80–100°C) minimizes side reactions.

Data from analogous compounds show yields ranging from 55% to 76%, depending on substituent electronic effects and steric hindrance .

Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

Level : Basic

Methodological Answer :

Core techniques include:

- 1H NMR : Identifies aromatic proton environments (e.g., δ 9.19 ppm for H2 in 1,8-naphthyridine derivatives ).

- IR spectroscopy : Confirms carbonyl groups (C=O amide: ~1651 cm⁻¹; C=O keto: ~1686 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 423 for C22H15Cl2N3O2 ).

Resolving contradictions :

Cross-validate with multiple techniques (e.g., NMR and IR for amide confirmation).

Repeat experiments under standardized conditions.

Use computational tools (e.g., density functional theory) to predict and match spectral patterns .

How can computational methods like in silico modeling guide the design of derivatives with improved bioactivity?

Level : Advanced

Methodological Answer :

In silico strategies integrate quantum chemical calculations and molecular docking to predict interactions with biological targets. For example:

- Reaction path searches : Quantum mechanics (QM) identifies energetically favorable reaction pathways, reducing trial-and-error experimentation .

- Docking simulations : Predict binding affinities to enzymes or receptors. Analogues with trifluoromethyl groups may enhance lipophilicity and target engagement .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability) early in design .

What strategies optimize reaction conditions using statistical experimental design?

Level : Advanced

Methodological Answer :

Statistical design of experiments (DoE) minimizes trials while maximizing data quality:

Factor screening : Identify critical variables (e.g., temperature, solvent ratio) via Plackett-Burman designs .

Response surface methodology (RSM) : Optimize parameters (e.g., 76% yield achieved at 80°C and 1:1.2 reagent ratio in analogous syntheses ).

Taguchi methods : Robustly handle noise variables (e.g., humidity, impurity levels) .

Computational tools (e.g., MODDE, Design-Expert) automate analysis and generate predictive models .

How can researchers validate the mechanism of amide bond formation during synthesis?

Level : Advanced

Methodological Answer :

Mechanistic validation involves:

Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps.

Isotopic labeling : Use ¹⁵N-labeled amines to track amide bond formation via MS/MS .

Computational modeling : Transition state analysis with QM/MM methods confirms proposed intermediates .

For example, NaH-mediated reactions likely proceed via deprotonation followed by nucleophilic attack, as inferred from analogous 1,8-naphthyridine syntheses .

What methodological approaches address solubility challenges in biological testing?

Level : Advanced

Methodological Answer :

Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Data from analogues show that trifluoromethyl groups may reduce solubility, necessitating formulation adjustments .

What are best practices for ensuring data reproducibility and integrity in methodological workflows?

Level : Basic

Methodological Answer :

Standardized protocols : Document reaction conditions (e.g., solvent purity, humidity control) .

Data management : Use electronic lab notebooks (ELNs) with version control and metadata tagging .

Collaborative validation : Cross-check results with independent labs or computational models .

Statistical rigor : Report confidence intervals and p-values for quantitative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.